molecular formula C18H18F3NO4 B3016039 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351599-89-7

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B3016039
CAS No.: 1351599-89-7
M. Wt: 369.34
InChI Key: RPXZDIDQBGHNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

While the exact synthesis of this compound is not available, benzamide compounds are often synthesized from benzoic acid or its derivatives . The trifluoropropyl group could potentially be introduced using a compound like 3,3,3-Trifluoro-2,2-dimethylpropionic acid .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including nucleophilic substitution reactions . The presence of the trifluoropropyl group may also influence the reactivity of the compound.

Scientific Research Applications

Novel Polyamide Synthesis

Research on novel polyamides based on multi-ring flexible dicarboxylic acids demonstrates the application of complex benzamides in the creation of high-molecular-weight polymers. These polymers exhibit amorphous characteristics, excellent solubility in polar solvents, and produce tough, flexible films with high tensile strength, indicating potential applications in materials science for advanced coatings and films S. Hsiao & Hui-Yu Chang, 1996.

Antipsychotic Agents

The synthesis and evaluation of benzamide compounds, including their structure-activity relationships, show significant potential in the development of antipsychotic medications. These studies provide insight into how alterations in the benzamide structure can influence biological activity, offering pathways for the development of new treatments for psychiatric disorders T. Högberg et al., 1990.

Organoboron Compounds

Investigations into the structural properties of organoboron compounds highlight the role of benzamide derivatives in forming complex boron-nitrogen betaine structures. These studies contribute to the understanding of organoboron chemistry and its applications in creating novel compounds with potential uses in catalysis and material science W. Kliegel et al., 1991.

Dopamine D2 Receptor Ligands

Research on 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as dopamine D2 receptor ligands underscores the therapeutic potential of benzamide derivatives in treating neurological disorders. These studies provide a foundation for the development of diagnostic and therapeutic agents targeting the central nervous system J. Bishop et al., 1991.

Anti-Tubercular Agents

The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives presents a new avenue for anti-tubercular drug development. These compounds exhibit promising activity against Mycobacterium tuberculosis, highlighting the potential of benzamide derivatives in addressing infectious diseases U. Nimbalkar et al., 2018.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide are not yet fully understood due to the limited research available. It is known that similar compounds, such as benzamides, have been found to interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-25-14-8-12(9-15(10-14)26-2)16(23)22-11-17(24,18(19,20)21)13-6-4-3-5-7-13/h3-10,24H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXZDIDQBGHNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.